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Compound of Interest

Compound Name:
Methyl 3-(3-methoxyphenyl)-3-

oxopropanoate

Cat. No.: B1586090 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

methyl 3-(3-methoxyphenyl)-3-oxopropanoate (C₁₁H₁₂O₄, M.W.: 208.21 g/mol ).[1]

Designed for researchers, scientists, and professionals in drug development, this document

elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics of this compound, offering a foundational understanding for its identification,

characterization, and quality control.

Introduction
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a

methoxy-substituted phenyl ring. This combination of functional groups imparts specific and

predictable spectroscopic signatures that are crucial for its unambiguous identification.

Understanding these spectral features is paramount for researchers working with this molecule

in synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the

theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, providing a

robust framework for its analysis.

The structural framework of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, presented

below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of methyl 3-(3-methoxyphenyl)-3-oxopropanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For methyl 3-(3-methoxyphenyl)-3-oxopropanoate, both ¹H and ¹³C NMR provide

distinct and complementary information.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display signals corresponding to the aromatic

protons, the active methylene protons, and the two distinct methyl groups. Due to the presence

of both keto and enol tautomers in β-keto esters, the ¹H NMR spectrum may exhibit two sets of

signals, with the keto form typically being predominant.

Predicted ¹H NMR Data (Keto Tautomer)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 d 1H Ar-H

~7.4 t 1H Ar-H

~7.3 s 1H Ar-H

~7.1 d 1H Ar-H

3.95 s 2H -CH₂-

3.85 s 3H Ar-OCH₃

3.75 s 3H -COOCH₃

Interpretation:

Aromatic Protons (δ 7.1-7.5): The four protons on the disubstituted benzene ring are

expected to appear as a complex pattern of doublets and triplets in the downfield region due

to their distinct chemical environments and spin-spin coupling.

Methylene Protons (δ ~3.95): The two protons of the methylene group alpha to two carbonyl

groups will appear as a singlet. In the enol form, this signal would be replaced by a vinyl
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proton signal further downfield (~5.0-5.5 ppm) and a broad enolic hydroxyl proton signal.

Methoxy Protons (δ ~3.85): The three protons of the aromatic methoxy group are shielded

and appear as a sharp singlet.

Ester Methyl Protons (δ ~3.75): The three protons of the methyl ester group also appear as a

sharp singlet, typically slightly upfield from the aromatic methoxy group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and

information about their chemical environment.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~195 C=O (Ketone)

~168 C=O (Ester)

~160 Ar-C (C-OCH₃)

~137 Ar-C (C-C=O)

~130 Ar-CH

~122 Ar-CH

~120 Ar-CH

~114 Ar-CH

~55 Ar-OCH₃

~52 -COOCH₃

~45 -CH₂-

Interpretation:
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Carbonyl Carbons (δ ~195, ~168): Two distinct downfield signals are expected for the

ketonic and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower

field.

Aromatic Carbons (δ ~114-160): Six signals are anticipated for the aromatic carbons. The

carbon attached to the electron-donating methoxy group will be shielded, while the carbon

attached to the electron-withdrawing keto-ester moiety will be deshielded.

Aliphatic Carbons (δ ~45-55): The carbons of the methoxy groups and the methylene group

will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Apply Fourier transformation to the raw data (FID). Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to TMS.

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is an effective technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch

~1740 Strong Ester C=O Stretch

~1720 Strong Ketone C=O Stretch

1600, 1480 Medium-Strong Aromatic C=C Stretch

1250-1000 Strong C-O Stretch

Interpretation:

C=O Stretching Region (1700-1750 cm⁻¹): The most prominent features in the IR spectrum

will be the strong absorption bands corresponding to the carbonyl stretching vibrations. β-

Keto esters typically show two distinct C=O bands for the keto and ester functionalities.[2][3]

The ester carbonyl usually appears at a slightly higher wavenumber (~1740 cm⁻¹) than the

ketone carbonyl (~1720 cm⁻¹).[2][3]

C-H Stretching Region (2850-3100 cm⁻¹): Absorptions in this region confirm the presence of

both aromatic and aliphatic C-H bonds.

Aromatic C=C Stretching (1480-1600 cm⁻¹): A series of bands in this region are

characteristic of the benzene ring.

C-O Stretching (1000-1250 cm⁻¹): Strong absorptions in this fingerprint region arise from the

C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy
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Sample Preparation (ATR)

Data Acquisition

Data Processing

Ensure the ATR crystal is clean. Place a small amount of the solid or liquid sample directly on the crystal. Apply pressure to ensure good contact.

Collect a background spectrum of the empty ATR crystal. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The software automatically subtracts the background spectrum. Label the significant peaks in the spectrum.

Click to download full resolution via product page

Caption: A generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

m/z Proposed Fragment

208 [M]⁺ (Molecular Ion)

177 [M - OCH₃]⁺

149 [M - COOCH₃]⁺

135 [C₈H₇O₂]⁺ (m-methoxybenzoyl cation)

107 [C₇H₇O]⁺

77 [C₆H₅]⁺
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Interpretation: The fragmentation of methyl 3-(3-methoxyphenyl)-3-oxopropanoate under

electron ionization (EI) is expected to be directed by the functional groups.[4][5][6]

Molecular Ion ([M]⁺, m/z 208): The presence of a peak at m/z 208 would confirm the

molecular weight of the compound.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common

fragmentation pathway for ketones and esters.[4][5][6] This can lead to the loss of the

methoxy radical (•OCH₃, m/z 31) to give a fragment at m/z 177, or the loss of the

carbomethoxy radical (•COOCH₃, m/z 59) to give a fragment at m/z 149.

Formation of the Acylium Ion: A major fragmentation pathway is the formation of the stable

m-methoxybenzoyl cation at m/z 135.

Fragmentation of the Anisole Moiety: Further fragmentation of the m-methoxybenzoyl cation

can occur, characteristic of anisole derivatives, involving the loss of CO (28 Da) to give a

fragment at m/z 107, and subsequent loss of formaldehyde (CH₂O, 30 Da) from the anisole

ring.[7]

Experimental Protocol for Mass Spectrometry

Sample Introduction Ionization Mass Analysis and Detection

Introduce a dilute solution of the sample into the ion source via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight). Detect the ions to generate the mass spectrum.

Click to download full resolution via product page

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion
The spectroscopic data of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, as detailed in this

guide, provides a unique and definitive fingerprint for its identification and characterization. The

combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its

chemical structure. The predictable chemical shifts and coupling patterns in NMR, the
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characteristic vibrational frequencies in IR, and the logical fragmentation patterns in MS all

contribute to a comprehensive understanding of this molecule. This guide serves as a valuable

resource for scientists, enabling them to confidently interpret the spectroscopic data of this

important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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